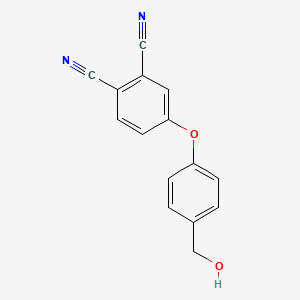

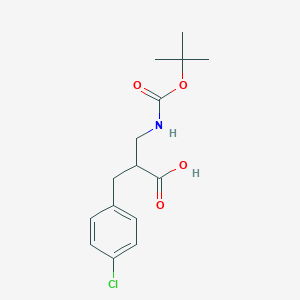

4-(4-(Hydroxymethyl)phenoxy)phthalonitrile

Descripción general

Descripción

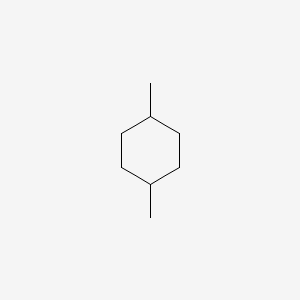

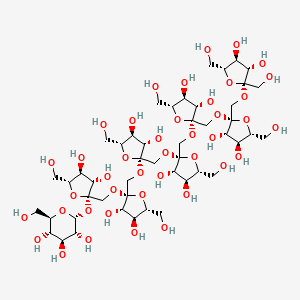

Phthalonitrile derivatives are a class of compounds that have gained significant attention due to their utility in the synthesis of phthalocyanines, which are used in various applications such as dyes, pigments, and as materials in electronic devices. The compound 4-(4-(Hydroxymethyl)phenoxy)phthalonitrile is a type of phthalonitrile derivative that contains a hydroxymethyl group attached to a phenoxy ring which is further linked to the phthalonitrile moiety.

Synthesis Analysis

The synthesis of hydroxy-containing phthalonitrile derivatives typically involves nucleophilic substitution reactions. For instance, 4-(4-hydroxyphenoxy) phthalonitrile and related compounds were synthesized by reacting phenolic compounds with 4-nitrophthalonitrile . Although the specific synthesis of this compound is not detailed in the provided papers, it can be inferred that a similar nucleophilic substitution strategy could be employed, using a hydroxymethyl-substituted phenol as the starting material.

Molecular Structure Analysis

The molecular structure of phthalonitrile derivatives is characterized by the presence of the phthalonitrile group and various substituents that can influence the overall properties of the compound. For example, the crystal structure of a related compound, 4-(4-formylphenoxy) phthalonitrile, was determined using X-ray diffraction (XRD) and showed intermolecular hydrogen bonding and other interactions within the crystal lattice . These structural features are crucial for understanding the reactivity and physical properties of the compounds.

Chemical Reactions Analysis

Phthalonitrile derivatives are known to undergo polymerization reactions to form phthalocyanines. The auto-accelerated thermo-polymerization characteristics of hydroxy-containing phthalonitriles have been investigated, revealing that compounds like 4-(4-hydroxyphenoxy) phthalonitrile can polymerize without additional catalysts . This suggests that this compound may also participate in similar polymerization reactions to form novel polymeric materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of phthalonitrile derivatives are influenced by their molecular structure. Spectroscopic methods such as FT-IR and NMR are commonly used to confirm the structures of these compounds . The presence of hydroxy groups in the molecule can lead to specific reactivity patterns, such as the ability to form intermolecular hydrogen bonds, which can affect the compound's solubility and thermal properties. The thermal behavior of these compounds can be studied using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), which provide insights into their stability and polymerization characteristics .

Aplicaciones Científicas De Investigación

Antioxidant Activities

4-(4-(Hydroxymethyl)phenoxy)phthalonitrile and its derivatives exhibit significant antioxidant activities. Tetrasubstituted metal-free, Zn(II), and Co(II) monophthalocyanines derived from related phthalonitrile compounds demonstrate notable in vitro antioxidant activities against various radicals, including DPPH radicals, hydroxyl radicals, superoxide radicals, singlet oxygen, and hydrogen peroxide (Söylemez et al., 2018).

Electronic and Antibacterial Properties

Phthalocyanines bearing phenoxy phenyl substituents derived from phthalonitrile derivatives show interesting electronic properties. They are synthesized through nucleophilic displacement reactions and cyclotetramerization. These compounds have been evaluated for their aggregation behavior, antioxidant activities, and antibacterial properties. Their electronic structures have been investigated, providing insights into their potential applications in electronic devices and as antimicrobial agents (Ağırtaş et al., 2014).

Solubility and Electronic Absorption

The solubility of phthalocyanines in various solvents is a crucial aspect of their applicability. New phthalocyanines with trifluoromethyl substituents exhibit high solubility in both weakly and strongly polar solvents, and aromatic hydrocarbons. Their electronic absorption properties are characterized using various spectroscopic methods, suggesting potential applications in fields requiring soluble and electronically active materials (Burat et al., 2012).

Catalytic Activity in Cyclohexene Oxidation

Phthalocyanines with different metal centers (e.g., Co(II), Fe(II)) derived from phthalonitrile compounds are used as catalysts in the oxidation of cyclohexene. Their effectiveness in this reaction provides a pathway for exploring these compounds in catalytic applications, particularly in the selective oxidation of organic compounds (Saka et al., 2013).

Auto-Accelerated Thermo-Polymerization

Certain hydroxy-containing phthalonitrile derivatives exhibit characteristics of auto-accelerated thermo-polymerization. This property is valuable in materials science, particularly for creating materials without voids and for their potential use in high-temperature applications (Gang, 2008).

Novel Syntheses and Biological Studies

The synthesis and characterization of novel 4-substituted phthalonitriles, including their biological properties, are explored. These compounds show potential in medical research, particularly in the study of diseases like Human African sleeping sickness (Booysen et al., 2019).

Photophysical Properties and Applications

Phthalonitrile derivatives appended with nitroxide radicals are studied for their structural characterization and photophysical properties. These compounds have applications in areas that require materials with specific electronic and magnetic properties (Fidan et al., 2021).

Safety and Hazards

Propiedades

IUPAC Name |

4-[4-(hydroxymethyl)phenoxy]benzene-1,2-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2/c16-8-12-3-6-15(7-13(12)9-17)19-14-4-1-11(10-18)2-5-14/h1-7,18H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTXRQVAZBODIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)OC2=CC(=C(C=C2)C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70738848 | |

| Record name | 4-[4-(Hydroxymethyl)phenoxy]benzene-1,2-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70738848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

649553-07-1 | |

| Record name | 4-[4-(Hydroxymethyl)phenoxy]benzene-1,2-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70738848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one](/img/structure/B3029338.png)

![7-hydroxy-2-(methylamino)[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B3029343.png)